molecular formula C11H12N2 B13144814 (5-Phenyl-1H-pyrrol-3-yl)methanamine

(5-Phenyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B13144814
M. Wt: 172.23 g/mol
InChI Key: LSPUQHZTEYBOIB-UHFFFAOYSA-N
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Description

(5-Phenyl-1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1H-pyrrol-3-yl)methanamine typically involves the formation of the pyrrole ring followed by the introduction of the phenyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-fluoro acetophenone with a bromination reagent can yield 2-fluoro-alpha-bromoacetophenone, which can then react with malononitrile to form a pyrrole intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, dechlorination, and other steps to refine the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, ethyl acetate, and catalytic agents for hydrogenation and dechlorination . Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reduction can yield 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .

Scientific Research Applications

(5-Phenyl-1H-pyrrol-3-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Phenyl-1H-pyrrol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and the pyrrole ring can facilitate binding to specific sites, influencing biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-1H-pyrrol-3-yl)methanamine is unique due to its specific structure, which combines a phenyl group with a pyrrole ring and a methanamine moiety. This combination can result in distinct chemical properties and biological activities, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(5-phenyl-1H-pyrrol-3-yl)methanamine

InChI

InChI=1S/C11H12N2/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8,13H,7,12H2

InChI Key

LSPUQHZTEYBOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2)CN

Origin of Product

United States

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